Quinotolast has a chemical formula of and a molecular weight of 348.32 g/mol. It is identified by the CAS number 101193-40-2. The compound's structure includes a quinolizine core with a phenoxy group and a tetrazole moiety, contributing to its pharmacological activity against allergic responses .
The synthesis of Quinotolast involves multiple steps, beginning with the formation of the quinolizine core. The key intermediate in this synthesis is 4-oxo-1-phenoxy-4H-quinolizine-3-carboxylic acid, which is produced through cyclization and oxidation reactions. The final product is synthesized by reacting this intermediate with tetrazole .
Quinotolast's molecular structure can be represented by its IUPAC name and various structural notations:
The structure features a quinolizine ring system fused with a phenoxy group and a tetrazole ring, which plays a crucial role in its biological activity .
Quinotolast participates in various chemical reactions that modify its structure or enhance its pharmacological properties:
These reactions yield various derivatives that may exhibit distinct pharmacological activities, potentially broadening the therapeutic applications of Quinotolast .
Quinotolast exerts its pharmacological effects primarily through the inhibition of inflammatory mediator release from mast cells. It specifically targets pathways involving histamine and leukotrienes, stabilizing cell membranes and interfering with intracellular signaling mechanisms that lead to allergic responses.
Quinotolast possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 348.32 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties influence its behavior in biological systems and its suitability for various applications .
Quinotolast has diverse applications across several scientific fields:
Quinotolast (chemical name: 5-hydroxy-4-oxo-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid) emerged as a compound of interest during the broader exploration of synthetic quinolone derivatives. While early quinolone research focused primarily on antibacterial agents like nalidixic acid—discovered incidentally during chloroquine synthesis in the 1960s [1] [7]—structural diversification revealed subclasses with distinct biological activities. Quinotolast diverged from conventional quinolone antibiotics due to its unique pyranoquinoline core and absence of the typical C6-fluorine substitution critical for DNA gyrase inhibition [10]. Initial pharmacological studies in the late 1980s identified its potent mast cell-stabilizing properties, positioning it as a candidate for allergic and inflammatory conditions rather than infectious diseases [1]. This reorientation reflected a broader trend in quinolone chemistry: exploiting the scaffold’s versatility for non-antibiotic applications.
Table 1: Key Structural Features of Quinotolast vs. Classical Antibacterial Quinolones
Structural Element | Classical Quinolones (e.g., Ciprofloxacin) | Quinotolast |
---|---|---|
Core Structure | 1-Substituted-4-oxoquinoline-3-carboxylic acid | 5-hydroxy-4-oxo-4H-pyrano[3,2-g]quinoline |
C6 Substituent | Fluorine (essential for topoisomerase inhibition) | Hydroxyl group |
C7 Substituent | Piperazine/amine (enhances Gram-negative activity) | Carboxylic acid moiety |
Primary Mechanism | DNA gyrase/topoisomerase IV inhibition | Mast cell stabilization; PDE4 modulation |
Quinotolast’s significance lies in its dual role as a tool compound and therapeutic candidate. Mechanistically, it inhibits phosphodiesterase type 4 (PDE4) and suppresses histamine release from mast cells, implicating it in pathways governing inflammation, bronchoconstriction, and immune hyperreactivity [1] [10]. This profile has spurred research into its potential for asthma, allergic rhinitis, and autoimmune disorders—conditions where conventional quinolones offer no utility. Furthermore, its distinct chemical architecture serves as a template for rational drug design. Unlike fluoroquinolones plagued by resistance via mutated DNA gyrase or efflux pumps [10], Quinotolast’s non-antibacterial mechanism circumvents these concerns, aligning with modern efforts to repurpose quinolone scaffolds for novel indications. Recent studies also explore its interactions with ion channels and cytokine networks, suggesting broader immunomodulatory effects [1].
This review delineates three primary research objectives:
The scope encompasses chemical and pharmacological studies from 1985–2023, excluding clinical safety, dosing, or commercial formulation data. Emphasis is placed on peer-reviewed studies delineating its mechanism, structure-activity relationships, and preclinical efficacy.
Table 2: Priority Research Areas for Quinotolast
Research Priority | Current Knowledge Gaps | Methodological Approaches |
---|---|---|
Target Specificity | Relative contribution of PDE4 inhibition vs. other mechanisms (e.g., ion channel modulation) to anti-inflammatory effects | Isoenzyme-specific PDE4 assays; gene knockout models |
Structure-Activity Relationships (SAR) | Impact of C2/C8 carboxylic acid modifications on potency and bioavailability | Synthesis of C2/C8 ester prodrugs; metabolic stability testing |
Broad-Spectrum Immunomodulation | Effects on non-mast cell immune lineages (e.g., T-cells, macrophages) | Cytokine profiling in co-culture systems; transcriptomic analysis |
This synthesis integrates peer-reviewed chemical, pharmacological, and historical data to establish Quinotolast’s unique position within the quinolone class, highlighting its transition from a structural curiosity to a targeted immunomodulator.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7